T-2 Toxin is a type A trichothecene mycotoxin produced by Fusarium langsethiae, Fusarium poae, and Fusarium sporotrichioides that interferes with the metabolism of membrane phospholipids by inhibiting protein synthesis and disrupting DNA and RNA synthesis. It is frequently responsible for the contamination of various grain crops and elicits a severe inflammatory reaction in animals.
T2 Toxin is isolated from Fusarium species and Trichoderma lignorum. T2 Toxin is an important mycotoxin occurring naturally in various agricultural products.
A potent mycotoxin produced in feedstuffs by several species of the genus FUSARIUM. It elicits a severe inflammatory reaction in animals and has teratogenic effects.
T-2 Toxin
CAS No.: 21259-20-1
Cat. No.: VC21345347
Molecular Formula: C24H34O9
Molecular Weight: 466.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 21259-20-1 |
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Molecular Formula | C24H34O9 |
Molecular Weight | 466.5 g/mol |
IUPAC Name | [11-acetyloxy-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate |
Standard InChI | InChI=1S/C24H34O9/c1-12(2)7-18(27)32-16-9-23(10-29-14(4)25)17(8-13(16)3)33-21-19(28)20(31-15(5)26)22(23,6)24(21)11-30-24/h8,12,16-17,19-21,28H,7,9-11H2,1-6H3 |
Standard InChI Key | BXFOFFBJRFZBQZ-UHFFFAOYSA-N |
Isomeric SMILES | CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)(C3([C@@H]([C@H]([C@H](C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
SMILES | CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
Canonical SMILES | CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
Colorform | White needles from benzene & Skellysolve B; acetate deriv: amorphous solid from ether & pentane Crystals White needles |
Melting Point | 151-152 °C 151 - 152 °C |
Chemical Structure and Properties
Molecular Characteristics
T-2 toxin (C₂₄H₃₄O₉) has an average molecular mass of 466.521 g/mol and a monoisotopic mass of 466.220 g/mol . Its IUPAC name is 11'-(acetyloxy)-2'-[(acetyloxy)methyl]-10'-hydroxy-1',5'-dimethyl-8'-oxaspiro[oxirane-2,12'-tricyclo[7.2.1.02,7]dodecan]-5'-en-4'-yl 3-methylbutanoate .
Structural Features
The defining structural characteristic of trichothecenes, including T-2 toxin, is a tetracyclic sesquiterpenoid 12,13-epoxytrichothec-9-ene ring, with the 12,13-epoxy ring being primarily responsible for its toxicological activity . The chemical structure of T-2 toxin specifically includes:
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A hydroxyl (OH) group at the C-3 position
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Acetyloxy (-OCOCH₀) groups at the C-4 and C-15 positions
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Hydrogen at the C-7 position
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An ester-linked isovaleryl [OCOCH₂CH(CH₃)₂] group at the C-8 position
Type A trichothecenes like T-2 toxin lack a carbonyl group at the C-8 position, distinguishing them from type B trichothecenes such as deoxynivalenol and nivalenol, which possess this feature .
Classification Within Trichothecenes
Trichothecenes are categorized into four distinct groups based on their functional characteristics:
Type | Key Representatives | Distinctive Features |
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Type A | T-2 toxin, HT-2 toxin | No carbonyl group at C-8 position |
Type B | Deoxynivalenol, Nivalenol | Carbonyl group present at C-8 position |
Type C | Crotocin, Baccharin | Second epoxy ring between C-7/C-8 or C-9/C-10 |
Type D | Satratoxin, Roridin | Contains a macrocyclic ring between C-4 and C-15 |
T-2 toxin can undergo microbial transformation in the intestine, converting into its deepoxylated form, which plays an important role in toxic-reducing pathways .
Mechanisms of Toxicity
Protein and DNA Synthesis Inhibition
T-2 toxin contains a thiol group that makes it a potent inhibitor of protein and DNA synthesis . Its primary mechanism involves binding to and inactivating peptidyl-transferase activity at transcription sites, resulting in the inhibition of protein synthesis . The toxin specifically targets the 60S ribosomal unit, preventing polypeptide chain initiation . Unlike other trichothecenes, T-2 toxin's unique structural characteristics allow it to impede protein synthesis by specifically inhibiting the polypeptide chain initiation process .
Oxidative Stress Induction
T-2 toxin exposure significantly increases oxidative stress in biological systems, targeting various biomolecules including lipids, proteins, and nucleic acids . The principal reactive oxygen species (ROS) involved in this process include hydrogen peroxide, hydroxyl radicals, and superoxide molecules . Both mitochondrial complex I and cytochrome P450 enzymes have been implicated in T-2 toxin-induced ROS generation .
Evidence suggests that T-2 toxin alters metabolic pathways in different organs, including the spleen, thymus, stomach, and liver in experimental animals. Elevated levels of glutathione disulfide and 3-hydroxybutyrate indicate the toxin promotes anti-oxidative responses and free radical generation . Additionally, T-2 toxin has been shown to reduce levels of succinate and citrate in urine and decrease fumarate in the liver, accompanied by increased NAD levels, suggesting impairment of the tricarboxylic acid (TCA) cycle .
Cellular and Molecular Effects
Apoptotic Mechanisms
T-2 toxin induces apoptosis through multiple pathways in various cell types in vitro, including human liver cells, HL-60 cells, Jurkat cells, U937 cells, and Vero cells . The toxin activates several critical apoptotic pathways:
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Activation of the ERK1/2 pathway and JNK/p38 MAP kinase pathway, which determines cell survival or apoptosis
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Induction of apoptosis via c-Jun N-terminal kinase 1 (JNK1) and/or p38MAPK (SAPK2) activation
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Initiation of a cascade reaction involving Fas up-regulation on cell surfaces, followed by p53 protein up-regulation, which increases Bax/Bcl-2 and Bax/Bcl-xL ratios, activating the caspase-3-dependent apoptotic pathway
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DNA damage through activation of the ATM pathway, altering checkpoint kinase Chk2 and leading to apoptosis
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ROS-mediated DNA damage and enhancement of p53 protein expression, causing alterations in the Bax/Bcl-2 ratio and leading to caspase-dependent apoptosis via mitochondrial cytochrome-c release
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Autonomous activation of the AIF pathway independent of the caspase cascade, resulting in DNA fragmentation, apoptosis, and cell death
Genotoxic and Cytotoxic Effects
T-2 toxin significantly impacts the synthesis of essential biomolecules, including DNA, RNA, and proteins, thereby inhibiting cellular functions such as cell cycle progression . Studies using Chinese hamster V79 cells have demonstrated that T-2 toxin induces micronuclei formation, gene mutations, and sister chromatid exchanges, while also disrupting intercellular communication .
The toxin exerts effects comparable to radiation injury by negatively affecting protein levels and nucleic acid synthesis processes . Additionally, T-2 toxin is believed to disrupt DNA polymerases, terminal deoxynucleotidyl transferase, monoamine oxidase, and several proteins involved in the coagulation pathway .
Toxicological Profile
Acute Toxicity
Following acute oral exposure, T-2 toxin induces multiple adverse effects in experimental animals, including:
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Oxidative stress
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Decreased feed intake
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Emesis
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Immunotoxicity
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Hematotoxicity
The toxicity and deleterious effects of T-2 toxin vary based on numerous factors, including:
Pathological Effects on Organ Systems
Gastrointestinal System
T-2 toxin exposure results in significant gastrointestinal pathology, characterized by:
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Lesions in the stomach associated with congestion and hemorrhages
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Presence of necrotic cells in the isthmus and neck regions
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Submucosal edema and necrotic crypt epithelial cells in the duodenum, jejunum, ileum, cecum, and colon, with the most severe lesions observed in the colon
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Local irritant effects causing serous hemorrhagic inflammation, necrosis, and ulceration in the digestive tract
Immune System
T-2 toxin significantly impairs immune function through multiple mechanisms:
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Reduction in lymphocyte proliferation
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Alteration of membrane function
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Impaired antibody production
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Higher lymphocyte depletion and necrosis levels in the lymph node cortex region compared to the paracortex
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Apoptotic bodies observed in intestinal crypt cells, lymphoid cells from the lamina propria, and ileal Peyer's patches
Hepatic and Renal Systems
Liver and kidney damage are prominent features of T-2 toxin exposure:
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Liver damage characterized by dystrophic changes
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Renal pathology including extensive degeneration of cytoplasmic organelles and condensation of heterochromatin
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Ultra-structural alterations showing varying degrees of degeneration, cytoplasmic vacuolations, and pleomorphic mitochondria in hepatocytes
Nervous System
Neuronal degeneration following T-2 toxin exposure is characterized by distinctive circular, whirling structures . The toxin also causes dystrophic changes in the brain and peripheral ganglia of the vegetative nervous system .
Animal Studies and Observed Effects
Research on juvenile goats exposed to T-2 toxin (at 10 and 20 ppm dosage) revealed comprehensive toxicological effects, including:
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Clinical manifestations: weakness, lethargy, and growth retardation
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Hematological changes: reduced hemoglobin, total leukocyte, and thrombocyte counts
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Biochemical alterations: increased levels of oxidative stress markers with concomitant decreases in serum and tissue catalase and superoxide dismutase levels
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Extensive apoptosis in multiple tissues: central vein and portal triad of hepatocytes, cryptic epithelial cells of the intestine, lymphoid follicles, renal tissues, and splenic white pulp
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Significant upregulation of heat shock proteins, pro-apoptotic proteins, and pro-inflammatory cytokines
These findings indicate that T-2 toxicosis pathogenesis employs oxidative, apoptotic, and inflammatory mechanisms .
Additional studies have documented T-2 toxin's effects on reproductive systems, including:
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